(Z)-4-acetyl-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
This compound belongs to the class of benzamide derivatives fused with a benzo[d]thiazol-2(3H)-ylidene scaffold. Key structural features include:
- Z-configuration: The imine group adopts a planar geometry, influencing molecular interactions.
- Substituents:
- 5,6-Dimethoxy groups on the benzothiazole ring (electron-donating, enhancing solubility and stability).
- 3-Methyl group on the thiazole nitrogen (steric effects).
- 4-Acetylbenzamide moiety (electron-withdrawing, contributing to hydrogen bonding).
Properties
IUPAC Name |
4-acetyl-N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-11(22)12-5-7-13(8-6-12)18(23)20-19-21(2)14-9-15(24-3)16(25-4)10-17(14)26-19/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYSMDRLMYAUNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC(=C(C=C3S2)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-acetyl-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of benzothiazole derivatives typically involves several chemical reactions such as Knoevenagel condensation and molecular hybridization techniques. For this compound, the synthetic pathway may include the reaction of 5,6-dimethoxy-3-methylbenzo[d]thiazole with appropriate acylating agents under controlled conditions to yield the desired product.
Antimicrobial Activity
Recent studies have shown that benzothiazole derivatives exhibit significant antimicrobial activity. The minimum inhibitory concentration (MIC) values for various benzothiazole derivatives against different pathogens have been documented. For instance, compounds derived from similar structures have demonstrated potent activity against Mycobacterium tuberculosis and other bacterial strains.
| Compound | Pathogen | MIC (µg/mL) | Inhibition (%) |
|---|---|---|---|
| 9a | M. tuberculosis | 250 | 98 |
| 12a | M. tuberculosis | 100 | 99 |
This table illustrates the effectiveness of related compounds in inhibiting bacterial growth, suggesting that this compound may possess similar antimicrobial properties .
Anticancer Activity
Benzothiazole derivatives have also been evaluated for their anticancer potential. A study showed that certain thiazole-linked compounds exhibited significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged widely, indicating varying degrees of potency.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 13 | A-431 | <10 |
| 14 | Jurkat | <20 |
| 15 | MIAPaCa-2 | >100 |
The structure-activity relationship (SAR) analysis revealed that modifications in the phenyl ring significantly influence cytotoxic activity. For example, electron-withdrawing groups on the phenyl ring were correlated with enhanced anticancer effects .
Anticonvulsant Activity
Some benzothiazole derivatives have been tested for anticonvulsant properties. The SAR studies indicate that specific substitutions can enhance anticonvulsant efficacy. Compounds with methoxy or halogen substituents showed improved protective effects in seizure models.
The mechanisms underlying the biological activities of benzothiazole derivatives are multifaceted:
- Antimicrobial Activity : These compounds may disrupt bacterial cell wall synthesis or inhibit key metabolic pathways.
- Anticancer Activity : They often induce apoptosis in cancer cells through various pathways, including inhibition of tubulin polymerization or modulation of Bcl-2 family proteins.
- Anticonvulsant Activity : The action may involve modulation of neurotransmitter systems or ion channels.
Case Studies
A notable case study involved the evaluation of a series of thiazole-based compounds in both in vitro and in vivo models to assess their therapeutic potential against cancer and infectious diseases. The results indicated promising activity with low toxicity profiles, paving the way for further development into clinical candidates .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds from the evidence are structurally related, differing in substituents and heterocyclic cores:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s dimethoxy groups enhance solubility compared to electron-withdrawing substituents (e.g., acetyl in 8a or sulfonyl in ).
- Steric Effects : The 3-methyl group on the thiazole nitrogen in the target compound may reduce rotational freedom compared to bulkier substituents like phenyl in 8a–d.
Physical and Spectral Properties
Melting Points and Stability
The target compound’s dimethoxy groups likely increase crystallinity and melting point compared to 6 and 4g but may be lower than 8a due to the absence of a pyridine ring.
Spectral Characteristics
- IR Spectroscopy :
- 1H-NMR :
- Target compound: Dimethoxy groups as singlets (~3.8–4.0 ppm), acetyl CH3 as a singlet (~2.5 ppm).
- 8a: Acetyl CH3 at 2.63 ppm and pyridine protons at 8.04–8.39 ppm.
Q & A
Q. What in silico tools are most effective for predicting this compound’s ADMET profile?
- Methodological Answer : Computational pipelines integrate:
- SwissADME : Predicts logP (3.2), topological polar surface area (TPSA: 95 Ų), and CYP450 inhibition risks .
- ProTox-II : Flags potential hepatotoxicity (e.g., similarity to known thiazole toxins) .
- MD Simulations : Models blood-brain barrier permeability using free-energy perturbation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
